molecular formula C14H7F4NO B8550924 2-(3-Trifluoromethylphenoxy)-5-fluorobenzonitrile

2-(3-Trifluoromethylphenoxy)-5-fluorobenzonitrile

Cat. No. B8550924
M. Wt: 281.20 g/mol
InChI Key: ZXCIBQVBCMKZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Trifluoromethylphenoxy)-5-fluorobenzonitrile is a useful research compound. Its molecular formula is C14H7F4NO and its molecular weight is 281.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Trifluoromethylphenoxy)-5-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Trifluoromethylphenoxy)-5-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Trifluoromethylphenoxy)-5-fluorobenzonitrile

Molecular Formula

C14H7F4NO

Molecular Weight

281.20 g/mol

IUPAC Name

5-fluoro-2-[3-(trifluoromethyl)phenoxy]benzonitrile

InChI

InChI=1S/C14H7F4NO/c15-11-4-5-13(9(6-11)8-19)20-12-3-1-2-10(7-12)14(16,17)18/h1-7H

InChI Key

ZXCIBQVBCMKZBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)F)C#N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-trifluoromethylphenol (29 g, 0.18 mol) dissolved in dimethylformamide (100 ml) was added finely-powdered potassium hydroxide (15 g, 0.19 mol). The reaction mixture was heated to approximately 60° C., with stirring, for one hour after which time 2,5-difluorobenzonitrile (25 g, 0.19 mol) was added and the temperature increased to 110° C. After approximately half an hour, the reaction mixture was allowed to cool and excess dimethylformamide was removed in vacuo before 500 ml of a 50:50 mixture of water and trichloromethane was added. The organic layer was separated, washed and dried and the residue purified by chromatography using a silica column with trichloromethane as eluant, followed by distillation and recrystallisation to yield the title compound as a solid.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three

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